molecular formula C11H9IO B1304088 (8-Iodonaphthalen-1-yl)methanol CAS No. 85864-84-2

(8-Iodonaphthalen-1-yl)methanol

Cat. No.: B1304088
CAS No.: 85864-84-2
M. Wt: 284.09 g/mol
InChI Key: LEZXJGCBDJGUPN-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Synthetic Methodologies for Complex Molecular Architectures

Aryl iodides, organic compounds where an iodine atom is directly attached to an aromatic ring, are fundamental building blocks in organic synthesis. ontosight.ainih.govacs.org Their importance stems largely from the nature of the carbon-iodine (C-I) bond, which is the weakest among all carbon-halogen bonds. wikipedia.org This inherent weakness makes the iodide an excellent leaving group, rendering aryl iodides highly reactive and versatile intermediates. fiveable.me

This reactivity is harnessed in a multitude of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ontosight.aifiveable.me Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings frequently employ aryl iodides to construct complex molecular architectures from simpler precursors. ontosight.ainih.gov The ability to participate in these transformations makes aryl iodides indispensable for synthesizing a wide array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai Beyond cross-coupling, aryl iodides can undergo various other reactions, including metal-iodine exchange, reduction, and radical reactions, further broadening their synthetic utility. nih.govfiveable.me They are also used to synthesize hypervalent iodine compounds, which are important oxidizing agents in their own right. nih.gov

Structural Features and Research Relevance of (8-Iodonaphthalen-1-yl)methanol

This compound is a specific organoiodine compound featuring a naphthalene (B1677914) ring system substituted at the 1-position with a hydroxymethyl group (-CH₂OH) and at the 8-position with an iodine atom. This unique substitution pattern confers specific chemical properties and makes it a subject of research interest. The molecular formula of the compound is C₁₁H₉IO. chemnet.comalfa-chemistry.commatrix-fine-chemicals.com

The research relevance of this compound lies primarily in its role as a versatile synthetic precursor. The presence of the iodine atom at the 8-position significantly enhances the molecule's reactivity, making it a valuable starting material for introducing diverse functionalities onto the naphthalene core through reactions like Suzuki-Miyaura or Sonogashira coupling. This capability allows for the synthesis of novel, more complex molecules. The hydroxymethyl group can also participate in chemical transformations, such as forming hydrogen bonds with enzymes or receptors, which is a consideration in medicinal chemistry research.

The potential to replace the stable iodine atom with a radioactive isotope, such as iodine-123 or iodine-131, opens avenues for its use as a precursor in the development of radiopharmaceuticals for diagnostic imaging techniques. Derivatives of this compound are also investigated for their potential pharmacological properties.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 85864-84-2 chemnet.comalfa-chemistry.commatrix-fine-chemicals.com
Molecular Formula C₁₁H₉IO chemnet.comalfa-chemistry.commatrix-fine-chemicals.com
Molecular Weight 284.09 g/mol alfa-chemistry.com
IUPAC Name This compound alfa-chemistry.commatrix-fine-chemicals.com
Synonyms (8-Iodo-1-naphthyl)methanol, 1-Hydroxymethyl-8-iodonaphthalene alfa-chemistry.com
Density 1.781 g/cm³ chemnet.comalfa-chemistry.com
Boiling Point 396.8°C at 760 mmHg chemnet.comalfa-chemistry.com
Flash Point 193.8°C chemnet.comalfa-chemistry.com
InChI Key LEZXJGCBDJGUPN-UHFFFAOYSA-N alfa-chemistry.commatrix-fine-chemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-iodonaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZXJGCBDJGUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381618
Record name (8-iodonaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85864-84-2
Record name (8-iodonaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 8 Iodonaphthalen 1 Yl Methanol and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond in (8-iodonaphthalen-1-yl)methanol is particularly amenable to oxidative addition by palladium(0) complexes, initiating a catalytic cycle for various coupling reactions. This reactivity has been harnessed to synthesize a range of substituted naphthalene (B1677914) derivatives. nih.govnih.gov

Applications in Asymmetric Suzuki-Miyaura Coupling Reactions

The asymmetric Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the construction of axially chiral biaryls, which are prevalent in natural products, pharmaceuticals, and chiral ligands. rsc.orgnih.gov The reaction involves the coupling of an aryl halide with an organoboron reagent, catalyzed by a palladium complex. The use of chiral ligands on the palladium catalyst allows for the enantioselective formation of one atropisomer over the other. researchgate.net

The enantioselectivity of the Suzuki-Miyaura coupling is critically dependent on the nature of the chiral ligand coordinated to the palladium catalyst. While phosphine (B1218219) ligands are commonly employed, chiral diamines have also shown promise in inducing asymmetry. In the context of naphthalene-derived substrates, the catalyst system's ability to differentiate between the two prochiral faces of the naphthalene ring during the key bond-forming step is paramount. The steric and electronic properties of both the substrate and the chiral ligand dictate the facial selectivity. For instance, bulky and electron-rich phosphine ligands have been shown to significantly enhance the efficiency and selectivity of such cross-coupling reactions. nih.gov

The asymmetric Suzuki-Miyaura coupling of naphthalene-based substrates, such as derivatives of this compound, can lead to the formation of valuable 1,1'-binaphthyl (BINOL) and related structures. The enantiomeric excess (ee) of the resulting biaryl product is a key measure of the reaction's success. Research has shown that high enantioselectivities can be achieved in the coupling of 2-substituted 1-iodonaphthalenes with corresponding boronic acids. researchgate.net For example, using palladium complexes with homochiral phosphine ligands, (S)-2,2′-disubstituted 1,1′-binaphthyls have been synthesized with up to 94% ee. researchgate.net

Table 1: Asymmetric Suzuki-Miyaura Coupling of Naphthalene Derivatives

Aryl Halide Substrate Boronic Acid Partner Chiral Ligand Product Yield (%) Enantiomeric Excess (ee %)
2-Substituted 1-Iodonaphthalene 2-Substituted Naphthalene-1-ylboronic Acid Homochiral Phosphine Ligand (S)-2,2'-Disubstituted 1,1'-Binaphthyl High up to 94
3-Methyl-2-bromo-1-nitrobenzene 1-Naphthaleneboronic Acid Chiral-Bridged Biphenyl Monophosphine Chiral Biaryl up to 99 up to 88

This table is a representative summary based on reported findings for similar systems. researchgate.net

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, the C-I bond of this compound and its derivatives is susceptible to a variety of other palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the synthesis of alkynylated compounds. nih.gov this compound can serve as the aryl iodide component in this reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This reaction allows for the introduction of an ethynyl (B1212043) group at the 8-position of the naphthalene ring, providing a gateway to further functionalization or the synthesis of extended π-systems.

Table 2: Representative Sonogashira Coupling Reaction

Aryl Iodide Alkyne Catalyst System Product
This compound Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base (8-Alkynylnaphthalen-1-yl)methanol

This table illustrates a typical Sonogashira reaction involving a generic naphthalenic iodide.

Aminocarbonylation is a three-component reaction involving an aryl halide, carbon monoxide, and an amine to produce an amide. When applied to this compound, this reaction would yield an 8-(aminocarbonyl)naphthalene-1-methanol derivative. A key consideration in reactions involving the 1,8-disubstituted naphthalene system is the significant steric hindrance imposed by the peri-substituents. This steric clash can influence the feasibility and rate of the reaction. The approach of the carbon monoxide and the amine to the palladium center, after oxidative addition to the C-I bond, can be sterically impeded. This hindrance can necessitate more forcing reaction conditions or specialized catalytic systems to achieve efficient conversion. The conformation of the hydroxymethyl group can also play a role, as it may interact with the catalytic complex.

Oxidative and Reductive Transformations

The functional groups of this compound—a primary alcohol and an aryl iodide—are amenable to a variety of oxidative and reductive reactions. These transformations are pivotal for converting the parent alcohol into key synthetic intermediates such as aldehydes, carboxylic acids, and amines.

Conversion to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol moiety of this compound can be selectively oxidized to afford either the corresponding aldehyde, 8-iodonaphthalene-1-carbaldehyde, or the carboxylic acid, 8-iodonaphthalene-1-carboxylic acid. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation and achieve high yields of the desired product. libretexts.orglibretexts.org

The oxidation to 8-iodonaphthalene-1-carbaldehyde requires mild oxidizing agents to avoid the formation of the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, providing the aldehyde in good yields. libretexts.org Manganese dioxide (MnO₂) is also a suitable choice for this selective oxidation, particularly given the sensitivity of the hydroxymethyl group in such naphthalene systems.

For the synthesis of 8-iodonaphthalene-1-carboxylic acid, stronger oxidizing conditions are necessary. A common and effective method involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in a mixture of dilute sulfuric acid and water. libretexts.org Other powerful oxidants, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in what is known as the Jones oxidation, can also accomplish this conversion efficiently. libretexts.orgorganic-chemistry.org The reaction typically proceeds through the intermediate aldehyde, which is further oxidized in situ. libretexts.org

Table 1: Oxidizing Agents for the Conversion of this compound

Starting Material Target Product Reagent(s) Typical Conditions
This compound 8-Iodonaphthalene-1-carbaldehyde Pyridinium chlorochromate (PCC) CH₂Cl₂, Room Temperature
This compound 8-Iodonaphthalene-1-carbaldehyde Dess-Martin periodinane (DMP) CH₂Cl₂, Room Temperature
This compound 8-Iodonaphthalene-1-carbaldehyde Manganese dioxide (MnO₂) CH₂Cl₂ or Acetone, Reflux
This compound 8-Iodonaphthalene-1-carboxylic acid Potassium dichromate(VI), H₂SO₄ Aqueous solution, Reflux

Reduction and Amination Pathways to (8-Iodonaphthalen-1-yl)methanamine

The synthesis of (8-iodonaphthalen-1-yl)methanamine from the parent alcohol is typically achieved through a two-step sequence involving oxidation followed by reductive amination. This pathway leverages the aldehyde derivative as a key intermediate.

First, this compound is oxidized to 8-iodonaphthalene-1-carbaldehyde using a mild oxidant as described previously. The resulting aldehyde is then subjected to reductive amination. This reaction involves the condensation of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is subsequently reduced to the target primary amine. A study has shown that 8-iodonaphthalene-1-carbaldehyde can be successfully converted into an Ellman's imine, demonstrating the viability of imine formation from this sterically hindered aldehyde. nih.gov

Various reducing agents can be employed for the reduction of the intermediate imine. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The one-pot procedure, where the aldehyde, amine source, and reducing agent are combined, is often efficient for this transformation.

Table 2: Proposed Pathway for the Synthesis of (8-Iodonaphthalen-1-yl)methanamine

Step Transformation Intermediate/Product Reagents
1 Oxidation 8-Iodonaphthalene-1-carbaldehyde PCC or DMP

Cyclization and Rearrangement Reactions

The 1,8-disposition of the iodo and hydroxymethyl groups in this compound and its derivatives creates a unique geometric arrangement that is highly conducive to intramolecular cyclization reactions, often referred to as peri-cyclization. These reactions provide access to a variety of novel polycyclic and heterocyclic systems.

Intramolecular Cyclization for Heterocycle Formation (e.g., Oxazole (B20620) derivatives)

The formation of fused heterocyclic rings, such as oxazoles, represents a significant application of the unique reactivity of 1,8-disubstituted naphthalenes. While direct cyclization of this compound is not straightforward, its derivatives can serve as effective precursors. For instance, research has demonstrated the synthesis of novel 1,8-naphthalimide (B145957) derivatives that incorporate 1,3-oxazole moieties. anjs.edu.iq In a typical strategy, a precursor like N-ester-1,8-naphthalimide is converted to a urea (B33335) derivative, which then undergoes cyclization with a reagent like p-substituted phenacyl bromide to form the oxazole ring. anjs.edu.iq

A plausible pathway for forming a peri-fused oxazole from this compound could involve a multi-step synthesis. First, the alcohol would be converted to a suitable amide derivative. For example, oxidation to the carboxylic acid followed by amidation would yield an 8-iodonaphthalene-1-carboxamide. This intermediate, possessing nucleophilic nitrogen and an electrophilic carbon source in close proximity due to the peri-substitution, could then undergo an intramolecular cyclization. This cyclization could potentially be promoted by a palladium or copper catalyst, facilitating a C-O bond formation between the amide oxygen and the carbon of the naphthalene ring at the C8 position, with the elimination of the iodo group. Such intramolecular cyclizations are powerful tools for constructing complex polycyclic systems. acs.orgnih.gov

Related studies have shown the formation of naphtho[1,2-d]isoxazoles from 1,2,8-trisubstituted naphthalene precursors, further highlighting the utility of substituted naphthalenes in building fused heterocyclic systems. mdpi.com

Studies on Spiro-Boron Architectures

The formation of spirocyclic structures involving boron is an area of growing interest. The peri-positions on the naphthalene ring are ideally suited for forming stable five- or six-membered rings with appropriate reagents. While direct studies on this compound for creating spiro-boron architectures are not widely reported, the underlying chemical principles suggest its potential as a precursor.

A hypothetical pathway could involve the conversion of the iodo group to a second hydroxyl group. This could be achieved through a multi-step sequence, such as a palladium-catalyzed coupling reaction to introduce an oxygen-containing functionality, followed by deprotection. The resulting 1,8-dihydroxymethylnaphthalene or a related diol derivative would be an excellent candidate for reaction with a boron source.

This 1,8-diol could react with boric acid (B(OH)₃) or a boronic ester (RB(OR')₂) to form a cyclic borate (B1201080) ester. In this structure, the boron atom would be part of a new ring fused to the naphthalene core across the 1,8-positions. This resulting bicyclic system, where the boron atom is shared between two rings, constitutes a spiro-boron architecture. The development of metal-free borylative cyclizations to create boron-functionalized naphthalenes points towards the feasibility of such synthetic strategies. researchgate.net These reactions demonstrate the ability to selectively introduce boron moieties onto the naphthalene framework, which can then be elaborated into more complex structures. researchgate.net

Mechanistic Investigations and Computational Studies of 8 Iodonaphthalen 1 Yl Methanol Chemistry

Mechanistic Elucidation of Catalytic Processes

The peri-substitution of the naphthalene (B1677914) core in (8-Iodonaphthalen-1-yl)methanol, with an iodine atom and a methanol (B129727) group in close proximity, creates a unique electronic and steric environment. This arrangement is pivotal in the design of chiral catalysts and influences the efficiency of catalytic transformations.

While this compound itself is not a direct catalyst, its structural backbone is integral to a class of chiral iodoaryloxazoline catalysts. These catalysts are particularly effective in mediating reactions such as the enantioselective α-tosyloxylation of ketones. Research into catalysts like (S)-2-(8-Iodonaphthalen-1-yl)-4-isopropyl-5,5-dimethyl-4,5-dihydrooxazole, which is synthesized from 8-iodo-1-naphthoic acid, has revealed unconventional modes of stereoinduction. acs.org

A key finding is that the stereogenic center alpha to the oxazoline (B21484) oxygen atom plays a dominant role in controlling the sense of stereoinduction. acs.org This is a departure from many other oxazoline-based catalysts where other structural features dictate the stereochemical outcome. The epimer of the catalyst, for instance, leads to an inversion of the induction, albeit with similar enantioselectivity, underscoring the critical influence of this specific chiral center. acs.org

The electronic nature of substituents on the naphthalene ring also has a profound impact. An electron-withdrawing group (like CF₃) ortho to the iodine atom can render the catalyst almost inactive. Conversely, an electron-donating group (like MeO) can maintain catalytic activity but may lead to a decrease in enantioselectivity. acs.org This highlights a delicate electronic balance required for optimal catalytic performance.

Table 1: Effect of Naphthalene Ring Substituents on Catalytic Activity and Selectivity

Catalyst Moiety Substituent Activity Enantioselectivity
Iodoaryloxazoline -CH₃ (ortho to I) Active High
Iodoaryloxazoline -CF₃ (ortho to I) Nearly Inactive N/A
Iodoaryloxazoline -MeO Similar Activity Decreased

*Data derived from studies on related iodoaryloxazoline catalysts. acs.org *

In the α-tosyloxylation of ketones, for example, while various solvents can be employed, dichloromethane (B109758) (DCM) has been identified as a particularly effective alternative. acs.org Its use can lead to respectable enantioselectivities (up to 54% ee) and, crucially, improves the solubility of the ketone substrate and the tosyloxylation reagent, thereby enhancing reaction efficiency. acs.org

Table 2: Impact of Solvent on Enantioselectivity in a Catalytic α-Tosylation Reaction

Solvent Enantiomeric Excess (ee)
Dichloromethane (DCM) up to 54%

*Data from a representative iodoaryloxazoline-catalyzed reaction. acs.org *

Advanced Computational Approaches

Computational chemistry provides powerful tools to probe the underlying principles governing the behavior of molecules like this compound, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the prediction of reaction pathways and the rationalization of observed stereochemical outcomes. For transformations involving catalysts with the (8-Iodonaphthalen-1-yl) scaffold, DFT calculations can model the transition states and intermediates. acs.org These models help to explain why a particular stereogenic center, such as the one alpha to the oxazoline oxygen, dictates the stereoinduction pathway. acs.org

By calculating the energies of different potential transition states, researchers can identify the most favorable reaction path and, consequently, predict the major stereoisomer formed. This predictive power is invaluable for the rational design of new, more efficient, and selective catalysts.

The electronic structure of this compound is characterized by the electron-withdrawing nature of the iodine substituent, which polarizes the aromatic naphthalene ring. This polarization is crucial for its reactivity and its role within a larger catalytic system.

An intriguing area of computational study is the potential for related naphthalene-based systems to exhibit diradical character. Diradicals, species with two unpaired electrons, have unique electronic and magnetic properties. Computational studies on related aromatic structures, such as those derived from p-quinodimethane (pQDM), have shown that the ground state can be a quinoidal singlet, with a diradical triplet state lying higher in energy. nih.gov The energy gap between the singlet and triplet states (ΔEₛₜ) is a key parameter, and it is highly sensitive to the nature of the substituents on the aromatic ring. nih.gov

While specific studies on the diradical character of this compound are not prominent, its extended π-system and the presence of a heavy atom (iodine) make it and its derivatives interesting candidates for theoretical investigation. DFT and more advanced multireference methods could be employed to calculate the ΔEₛₜ and explore whether certain chemical modifications could stabilize a diradical state, potentially opening up new applications in materials science and electronics.

Advanced Applications and Functional Materials Derived from 8 Iodonaphthalen 1 Yl Methanol

Design and Synthesis of Chiral Catalysts

The unique stereoelectronic properties of the 1,8-disubstituted naphthalene (B1677914) framework make (8-Iodonaphthalen-1-yl)methanol an excellent starting point for the design of novel chiral catalysts. The proximity of the substituents allows for the creation of well-defined chiral environments, which are essential for inducing high stereoselectivity in chemical reactions.

Chiral iodoaryl compounds have gained prominence as catalysts in asymmetric synthesis, mediating a variety of enantioselective oxidative transformations. rsc.org The strategy often involves the use of a chiral aryliodine in conjunction with a terminal oxidant to achieve stereoselective bond formation. rsc.org this compound is a key precursor for a class of these catalysts known as iodoaryloxazolines.

The synthesis of these catalysts typically involves the conversion of the hydroxymethyl group of this compound into a nitrile or carboxylic acid, which is then cyclized with a chiral amino alcohol to form the oxazoline (B21484) ring. The resulting ligand, featuring a chiral oxazoline appended to the iodonaphthalene scaffold, can coordinate with a metal center or act as a hypervalent iodine catalyst. These catalysts have been successfully employed in a range of asymmetric reactions. For instance, palladium(II) catalysts based on ferrocenyloxazoline palladacycle (FOP) scaffolds are effective in the rearrangement of prochiral allylic imidates to yield chiral allylic amides with high enantiomeric excess (ee), typically ranging from 81-95%. nih.gov While not directly derived from naphthalene, the principles of using a chiral oxazoline ligand to create a stereochemically demanding environment around a metal center are transferable. The rigid backbone provided by the naphthalene core in an iodoaryloxazoline derived from this compound would similarly restrict conformational flexibility, enhancing enantioselectivity.

The table below summarizes typical results for asymmetric reactions catalyzed by oxazoline-based systems, illustrating the potential performance of catalysts derived from this compound.

EntrySubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)
1Prochiral Allylic Imidate (E-isomer)FOP-Pd(II)/AgTFA9592
2Prochiral Allylic Imidate (Z-isomer)FOP-Pd(II)/AgTFA9288
3Aldehyde + Vinylogous Isocyano EsterChiral Base8595
43-Arylquinazolin-4(3H)-onePeptide C19096

This table presents representative data from asymmetric syntheses using various oxazoline and related chiral catalysts to show typical performance.

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound acts as a precursor to "polyvalent" chiral synthons, which are building blocks capable of participating in multiple stereoselective transformations to construct complex chiral molecules. The naphthalene core provides a rigid and sterically defined platform. The iodine and methanol (B129727) groups can be independently and selectively modified to introduce multiple chiral centers or catalytic sites.

For example, the iodine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new substituents, while the methanol group can be oxidized or converted to other functional groups. By attaching chiral auxiliaries to the methanol position, the resulting molecule can direct the stereochemical outcome of subsequent reactions at or near the iodine position. This approach allows for the controlled, stepwise construction of molecules with multiple stereocenters, a critical challenge in modern organic synthesis.

Functional Materials and Polymer Chemistry

The rigid, planar structure of the naphthalene core makes this compound and its derivatives ideal monomers for the synthesis of advanced functional materials, particularly polymers with highly ordered three-dimensional structures.

A novel class of polymers with structurally compacted, triple-column, and multiple-layer frameworks has been designed and synthesized using derivatives of 1,8-disubstituted naphthalenes. scienceopen.comnih.govresearchgate.net These materials are created through asymmetric catalytic Suzuki-Miyaura polycouplings. scienceopen.comresearchgate.net Monomers used in these polymerizations, such as 1,8-dibromonaphthalene and its derivatives, can be synthesized from precursors like this compound. tdl.orgtdl.org

The process involves the polymerization of these naphthalene-based building blocks with other aromatic units, often using a chiral palladium catalyst like Pd(S-BINAP)Cl₂. nih.gov This asymmetric catalysis induces a specific folding chirality in the polymer backbone, resulting in a well-defined 3D structure. The resulting chiral polymers exhibit unique properties, including intense fluorescence, making them promising for applications in photonics and sensors. scienceopen.comresearchgate.nettdl.org

The molecular weights and properties of these polymers can be tailored by changing the monomer units.

Polymer IDMonomer AMonomer BMw ( g/mol )Mn ( g/mol )Key Property
1A4,7-bis(8-bromonaphthalen-1-yl)benzo[c] nih.govscienceopen.comtdl.orgthiadizole derivative1,8-Diethoxynaphthalene derivativeN/A (low solubility)N/A (low solubility)Porous, mat-like morphology
1B4,7-bis(8-bromonaphthalen-1-yl)benzo[c] nih.govscienceopen.comtdl.orgthiadizole derivative1,8-Dimethoxynaphthalene derivative72,32151,135Homogeneous ball-like morphology
2A4,7-bis(8-bromonaphthalen-1-yl)benzo[c] nih.govscienceopen.comtdl.orgselenodiazole derivative1,8-Diethoxynaphthalene derivative53,13640,854Dense and compact texture
2B4,7-bis(8-bromonaphthalen-1-yl)benzo[c] nih.govscienceopen.comtdl.orgselenodiazole derivative1,8-Dimethoxynaphthalene derivative65,47848,967Dense and compact texture

Data synthesized from findings on multilayer 3D chiral folding polymers. nih.gov

Supramolecular catalysis involves the use of self-assembled molecular architectures, driven by noncovalent interactions, to perform catalytic functions. nih.gov These systems mimic the efficiency and selectivity of enzymes by creating confined reaction environments. wiley-vch.de this compound derivatives are attractive candidates for integration into such systems.

The large, aromatic surface of the naphthalene unit can participate in π-π stacking interactions, a key driving force for self-assembly. By functionalizing the molecule with recognition motifs (e.g., hydrogen bond donors/acceptors) or catalytic sites, it can be programmed to assemble into larger, ordered structures like capsules, cages, or fibers. When a catalytic center is incorporated into this organized assembly, its activity and selectivity can be significantly enhanced compared to the catalyst in free solution. The pre-organization of substrates within the supramolecular host reduces the entropic cost of the reaction, leading to rate acceleration. wiley-vch.de For example, a metal complex appended to the naphthalene backbone could be encapsulated within a self-assembled vesicle, creating a nanoscale reactor for specific chemical transformations.

Precursors for Specialty Chemicals and Advanced Intermediates

Beyond catalysis and materials science, this compound is a valuable precursor for the synthesis of a wide range of specialty chemicals and advanced intermediates. The carbon-iodine bond is particularly useful for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This has made it a key starting material in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

One prominent area is the synthesis of axially chiral compounds, such as certain quinazolinones, which are of great interest in medicinal chemistry and materials science. mdpi.com The synthesis of these molecules often involves an atroposelective reaction, where the rotation around a single bond is restricted to create stable, non-superimposable conformers (atropisomers). The iodonaphthalene moiety can be coupled with another aromatic ring system, and the steric bulk around the newly formed bond, influenced by the peri-substituents on the naphthalene core, can create a high barrier to rotation, enabling the isolation of a single atropisomer. Recent advances in this field include the use of peptide, enzyme, and chiral phosphoric acid catalysts to control the stereochemistry of these transformations, achieving high yields and enantioselectivities. mdpi.com

Spectroscopic and Structural Characterization Methodologies for 8 Iodonaphthalen 1 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (8-Iodonaphthalen-1-yl)methanol in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.

High-resolution ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin coupling). For this compound, the spectrum is characterized by signals from the aromatic naphthalene (B1677914) core and the hydroxymethyl group.

The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.2 and 8.3 ppm. Current time information in Bangalore, IN. The specific chemical shifts and coupling constants for each of the six aromatic protons are determined by their position relative to the electron-withdrawing iodine atom and the hydroxymethyl group. The protons on the same ring as the substituents will be the most affected.

The protons of the hydroxymethyl group (-CH₂OH) are also readily identified. The methylene (B1212753) protons (-CH₂) are expected to resonate as a singlet around δ 4.8 ppm, while the hydroxyl proton (-OH) typically appears as a broad singlet. Current time information in Bangalore, IN. The chemical shift of the hydroxyl proton can vary depending on factors like solvent, concentration, and temperature due to hydrogen bonding. The integration of these signals would confirm a 6:2:1 ratio for the aromatic, methylene, and hydroxyl protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H)7.2 - 8.3Multiplet (m)6H
Methylene (-CH₂OH)~4.8Singlet (s)2H
Hydroxyl (-CH₂O H)VariableBroad Singlet (br s)1H

¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms in the molecule. The molecular formula C₁₁H₉IO indicates the presence of 11 carbon atoms. Current time information in Bangalore, IN. The spectrum would thus be expected to show 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the single carbon of the hydroxymethyl group.

The chemical shifts are highly sensitive to the electronic environment. The carbon atom bonded to the iodine (C8) is significantly influenced by the heavy atom effect and iodine's electronegativity, and its signal is predicted to appear at approximately δ 95 ppm. Current time information in Bangalore, IN. The other nine aromatic carbons will resonate in the typical aromatic region (δ 120-140 ppm), with their precise shifts dictated by the substitution pattern. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the aliphatic region, typically around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C8 (C-I)~95
Aromatic (C1-C7, C9, C10)120 - 140
Methylene (-CH₂OH)60 - 65

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orglibretexts.org For this compound, COSY would reveal the connectivity between the protons on the naphthalene ring, helping to trace the spin systems and assign the signals of adjacent protons. alfa-chemistry.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.orglibretexts.org An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the assigned protons from the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum. This is invaluable for the unambiguous assignment of the naphthalene ring's carbons and the hydroxymethyl carbon. docbrown.info

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides crucial information about a molecule's mass and, by extension, its elemental formula and structural features through fragmentation analysis.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₉IO. The calculated exact mass for the molecular ion [M]⁺˙ is 283.9700 u. An HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

The method of ionization affects the degree of fragmentation observed in the mass spectrum.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation. For this compound, an ESI mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 285 or adducts with solvent ions (e.g., [M+Na]⁺). This technique is excellent for confirming the molecular weight of the compound.

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. alfa-chemistry.com The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, the mass spectrum would show the molecular ion peak [M]⁺˙ at m/z 284. Current time information in Bangalore, IN. Key fragmentation pathways would likely include:

Loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment ion at m/z 253.

Loss of an iodine atom (•I), a very stable leaving group, leading to a fragment at m/z 157. Current time information in Bangalore, IN.

Loss of a water molecule (H₂O) from the molecular ion, particularly in primary alcohols, which would yield an ion at m/z 266. alfa-chemistry.com

The relative abundance of these and other fragment ions provides a detailed picture of the molecule's structural components and bond strengths.

Table 3: Predicted Key Fragmentation Ions in the EI Mass Spectrum of this compound

m/z Value Proposed Ion/Fragment Neutral Loss
284[C₁₁H₉IO]⁺˙ (Molecular Ion)-
266[C₁₁H₇I]⁺˙H₂O
253[C₁₀H₆I]⁺•CH₂OH
157[C₁₁H₉O]⁺•I
127[I]⁺[C₁₁H₉O]•

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its interactions with neighboring molecules in the crystal lattice. For complex molecules like this compound and its derivatives, X-ray crystallography is indispensable for confirming stereochemistry and understanding the subtle structural perturbations caused by bulky substituents.

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining detailed molecular structures. The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.

While the specific crystal structure of this compound is not widely reported in publicly accessible literature, extensive studies have been conducted on closely related peri-substituted naphthalene derivatives. For instance, a systematic study on the distortion of the naphthalene ring due to steric repulsion between substituents at the 1- and 8-positions provides valuable insights. nih.gov The analysis of compounds such as 1,8-bis(hydroxymethyl)naphthalene, an analog of the target compound, reveals how the naphthalene core can be distorted by the steric bulk of its substituents. nih.gov

In a typical SC-XRD analysis, key crystallographic parameters are determined, which describe the unit cell of the crystal and the quality of the structural refinement. These parameters are often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. researchgate.net

Table 1: Illustrative Crystallographic Data for a peri-Substituted Naphthalene Analog (Data based on a study of 1,8-disubstituted naphthalenes)

ParameterValue (for a representative analog)Description
Formula C₁₂H₁₂O₂Molecular formula of the crystallized compound (e.g., 1,8-bis(hydroxymethyl)naphthalene).
Crystal System MonoclinicThe crystal system describing the shape of the unit cell.
Space Group P2₁/cThe specific symmetry group of the crystal lattice.
a (Å) 8.45Length of the 'a' axis of the unit cell.
b (Å) 5.48Length of the 'b' axis of the unit cell.
c (Å) 10.21Length of the 'c' axis of the unit cell.
β (°) ** 101.5The angle of the 'β' axis in a monoclinic system.
Volume (ų) **462.1The total volume of the unit cell.
Z 2The number of molecules per unit cell.
R-factor ~0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This table is interactive. Click on the headers to explore the data.

The structural data obtained from such analyses confirm bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's geometry. For this compound derivatives, this would confirm the peri-substitution pattern and reveal any out-of-plane distortion of the naphthalene ring caused by the sterically demanding iodine atom and the methanol (B129727) group. nih.gov

Analysis of Polymorphism and Intermolecular Interactions

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.orgnih.govacs.orgresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in materials science and pharmaceuticals. Techniques like Differential Scanning Calorimetry (DSC) and X-ray powder diffraction are often used to identify and characterize different polymorphic forms. rsc.orgresearchgate.net

The specific arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. rsc.orgias.ac.innih.govlibertybaybooks.com In the case of this compound and its derivatives, several key interactions are expected to direct the crystal packing:

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol substituent is a strong hydrogen bond donor. It can form robust O-H···O hydrogen bonds with acceptor groups on adjacent molecules, often leading to the formation of well-defined chains or networks within the crystal.

Halogen Bonding: The iodine atom at the 8-position can act as a halogen bond donor, forming interactions with Lewis basic sites (e.g., oxygen, nitrogen, or even π-systems) on neighboring molecules. This is a highly directional interaction that can be a powerful tool in crystal engineering.

π-π Stacking: The electron-rich naphthalene rings can interact through π-π stacking, where the planar aromatic systems align face-to-face or in an offset fashion. These interactions are crucial in the packing of many aromatic compounds.

The analysis of these interactions is often aided by computational tools and visualization techniques, such as Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal. nih.gov Understanding these interactions is fundamental to crystal engineering, allowing for the rational design of new materials with desired structural motifs and properties. ias.ac.in

Chromatographic and Other Analytical Techniques

Beyond structural elucidation, a suite of analytical techniques is essential for assessing the purity, composition, and material properties of this compound and its derivatives.

High Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov A UV detector is commonly used for detection, as the naphthalene ring system possesses a strong chromophore that absorbs UV light. nih.gov The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

For derivatives of this compound that are chiral, HPLC is also the primary method for determining enantiomeric excess (e.e.). This is achieved by using a chiral stationary phase (CSP). mdpi.comchiralpedia.comnih.govdergipark.org.tr These phases contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and their separation into two distinct peaks. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. dergipark.org.tr The e.e. is calculated from the relative areas of the two enantiomer peaks.

Table 2: Representative HPLC Conditions for Analysis of Naphthalene Derivatives

ParameterPurity Analysis (Reversed-Phase)Enantiomeric Excess (Chiral)
Column C18, 4.6 x 150 mm, 5 µmChiralpak® IA (amylose-based), 4.6 x 250 mm
Mobile Phase Gradient of Water (A) and Acetonitrile (B)Isocratic mixture of Hexane and Isopropanol
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C25 °C

This table is interactive. Click on the headers to explore the data.

Spectroscopic Monitoring of Reaction Progress (e.g., UV-Vis Absorption)

UV-Vis absorption spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time, particularly when there is a significant change in the electronic structure between reactants and products. researchgate.net The synthesis of derivatives from this compound, for example through cross-coupling reactions like the Suzuki-Miyaura coupling, can be monitored using this technique. shoko-sc.co.jprsc.org

The starting material, this compound, has a characteristic UV absorption spectrum due to its naphthalene core. When it undergoes a coupling reaction to form a new biaryl compound, the extension of the conjugated π-system typically results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorption wavelength (λmax). unibo.it By monitoring the decrease in absorbance at the λmax of the starting material and the simultaneous increase in absorbance at the λmax of the product, the reaction kinetics can be followed without the need for sampling and offline analysis. researchgate.net

Thermal Analysis (DSC, TGA) for Material Properties

Thermal analysis techniques provide critical information about the physical and chemical properties of materials as a function of temperature. particletechlabs.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine thermal transitions such as melting point (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉) for amorphous or semi-crystalline materials. researchgate.netresearchgate.net This data is vital for understanding the material's processing window and physical state at different temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. iitk.ac.in TGA is used to assess the thermal stability of a compound, identifying the temperature at which it begins to decompose. nih.gov It can also quantify the loss of volatiles like water or solvents. For derivatives of this compound, TGA would indicate the upper-temperature limit of their stability.

Table 3: Illustrative Thermal Properties for Naphthalene-Containing Materials (Data based on studies of naphthalene-containing polyimides and other derivatives)

PropertyTechniqueTypical Value RangeInformation Gained
Glass Transition (T₉) DSC260-470 °C (for polymers)Temperature at which an amorphous solid transitions from a rigid to a rubbery state. researchgate.net
Melting Point (Tₘ) DSCVaries widely with structureTemperature of the solid-to-liquid phase transition.
Decomposition Temp. (Tₔ) TGA> 470 °C (for polymers)Onset temperature for thermal degradation, indicating thermal stability. researchgate.net

This table is interactive. Click on the headers to explore the data.

Electron Paramagnetic Resonance (EPR) for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. nih.gov This method is highly specific to paramagnetic species, making it an invaluable tool for studying radical intermediates in chemical reactions, understanding oxidation processes, and characterizing the electronic structure of radical ions. nih.gov

The radical species of this compound, which could be generated through processes like oxidation, reduction, or homolytic bond cleavage (e.g., photolysis of the C-I bond), would be amenable to study by EPR spectroscopy. While specific EPR studies on the radical species derived directly from this compound have not been prominently reported in the surveyed literature, the principles of EPR and data from analogous structures, such as naphthylmethyl radicals and iodinated aromatic radicals, provide a strong basis for understanding the potential characterization.

The generation of radical cations from electron-rich aromatic compounds, including those with iodine substituents, can be achieved using iodine(III) reagents, which act as single electron transfer (SET) oxidants. acs.orgnih.gov Similarly, electrochemical methods can be employed to generate radical intermediates. scielo.org.mx For instance, the electrochemical oxidation of iodide has been shown to produce iodine radicals (I•) that can be detected by EPR spectroscopy through the use of spin traps. scielo.org.mx

The EPR spectrum of a radical derived from this compound would be characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. The hyperfine structure, which arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N, and ¹²⁷I), reveals details about the delocalization of the unpaired electron across the molecule. illinois.edu

In the case of a radical cation of this compound, the unpaired electron would be delocalized over the naphthalene ring system. This delocalization would lead to hyperfine couplings with the protons on the naphthalene ring. The magnitude of these coupling constants would depend on the spin density at each carbon atom to which a proton is attached. For comparison, the naphthalene anion radical exhibits hyperfine coupling constants of |a₁| = 0.274 mT and |a₂| = 0.151 mT for the two sets of equivalent protons. illinois.edu

Furthermore, the presence of the iodine atom at the 8-position would significantly influence the EPR spectrum. The ¹²⁷I nucleus has a nuclear spin of I = 5/2, which would lead to a complex hyperfine splitting pattern. The magnitude of the iodine hyperfine coupling constant would be indicative of the spin density at the C-8 position.

The methylene protons of the methanol group (-CH₂OH) would also exhibit hyperfine coupling if there is significant spin density on the C-1 carbon or the adjacent oxygen atom. The magnitude of this coupling would provide insight into the conformation and the extent of spin delocalization onto this substituent. Studies on substituted 1- and 2-naphthylmethyl radicals have reported average α(C-H) coupling constants around 15.0 G (1.5 mT), highlighting the significant interaction between the unpaired electron and the methylene protons in these systems. psu.edursc.org

Should the radical species of this compound be too short-lived for direct detection, spin trapping techniques could be employed. nih.gov This involves reacting the transient radical with a spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to form a more stable radical adduct that can be readily characterized by EPR. scielo.org.mx

Q & A

Q. What are the standard synthetic routes for (8-Iodonaphthalen-1-yl)methanol, and how do reaction parameters influence yield?

Answer: The synthesis typically involves iodination of naphthalen-1-ylmethanol precursors or substitution reactions on pre-functionalized naphthalene frameworks. For example, iodination can be achieved using iodine monochloride (ICl) or electrophilic iodination agents in anhydrous solvents like dichloromethane. Key parameters include:

  • Temperature control : Maintaining 0–5°C during iodination minimizes side reactions (e.g., diiodination) .
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance regioselectivity for the 8-position .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Recrystallization from ethanol yields needle-like crystals suitable for X-ray analysis .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • X-ray crystallography : Resolves the planar geometry of the naphthalene core and confirms iodine substitution at the 8-position. Hydrogen bonding (O–H⋯O) generates infinite chains parallel to the [100] axis, as observed in related naphthalen-1-ylmethanol derivatives .
  • NMR spectroscopy :
    • ¹H NMR : Distinct shifts for the methanol proton (~δ 4.8 ppm) and aromatic protons (δ 7.2–8.3 ppm).
    • ¹³C NMR : Iodine’s electron-withdrawing effect deshields the adjacent C8 carbon (δ ~95 ppm).
  • IR spectroscopy : O–H stretching (~3200 cm⁻¹) and C–I vibrations (~500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond angles, reactivity)?

Answer: Discrepancies often arise from steric effects or solvent interactions not modeled in simulations. Strategies include:

  • DFT calculations : Compare optimized geometries (e.g., Gaussian09) with crystallographic data (e.g., C–C bond angles in the naphthalene core: ~120° vs. experimental 117–123° ).
  • Solvent correction models : Use COSMO-RS to account for ethanol’s polarity during recrystallization .
  • Kinetic studies : Monitor reaction intermediates via LC-MS to identify unaccounted pathways .

Q. How do intermolecular hydrogen bonds influence the compound’s stability and solubility?

Answer: The O–H⋯O hydrogen bonds form infinite chains (parallel to [100]), enhancing crystalline stability but reducing solubility in non-polar solvents. Experimental approaches:

  • Thermogravimetric analysis (TGA) : Decomposition temperatures correlate with hydrogen-bond strength.
  • Solubility tests : Compare ethanol (high solubility due to H-bond acceptance) vs. hexane (low solubility) .
  • Variable-temperature XRD : Track structural changes upon heating to identify phase transitions .

Q. What mechanistic role does the iodine substituent play in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: The C–I bond’s moderate strength (~50 kcal/mol) makes it ideal for palladium-catalyzed couplings. Key considerations:

  • Oxidative addition : Pd⁰ complexes (e.g., Pd(PPh₃)₄) selectively activate the C–I bond over C–OH .
  • Steric effects : The 8-position’s planar geometry minimizes steric hindrance for transmetallation with boronic acids.
  • Byproduct analysis : Monitor iodide release via ion chromatography to optimize catalyst loading .

Q. How can researchers address low yields in large-scale syntheses of this compound?

Answer:

  • Continuous-flow reactors : Improve heat/mass transfer for exothermic iodination steps .
  • Purification optimization : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) to separate diiodinated impurities .
  • In situ monitoring : Employ Raman spectroscopy to track iodine consumption and terminate reactions at 85–90% conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.